molecular formula C5H6NNaO2 B12364092 Pyrroline-5-carboxylate (sodium)

Pyrroline-5-carboxylate (sodium)

Cat. No.: B12364092
M. Wt: 135.10 g/mol
InChI Key: QKIMVEBDSSQQKE-UHFFFAOYSA-M
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Description

Pyrroline-5-carboxylate (sodium) is a derivative of pyrroline-5-carboxylate, an intermediate in the biosynthesis and degradation of proline and arginine. This compound plays a crucial role in various metabolic pathways and is involved in the regulation of cellular functions. Pyrroline-5-carboxylate (sodium) is particularly significant in the context of proline metabolism, where it serves as a precursor to proline, an amino acid essential for protein synthesis and cellular stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrroline-5-carboxylate (sodium) can be synthesized through the enzymatic conversion of glutamate to pyrroline-5-carboxylate via the action of pyrroline-5-carboxylate synthetase. This enzyme catalyzes the phosphorylation of glutamate and the reduction of γ-glutamylphosphate to glutamate-5-semialdehyde, which spontaneously cyclizes to form pyrroline-5-carboxylate .

Industrial Production Methods: Industrial production of pyrroline-5-carboxylate (sodium) typically involves the fermentation of microorganisms engineered to overexpress pyrroline-5-carboxylate synthetase. This biotechnological approach ensures high yields and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrroline-5-carboxylate (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrroline-5-carboxylate (sodium) has diverse applications in scientific research:

Mechanism of Action

Pyrroline-5-carboxylate (sodium) exerts its effects primarily through its role in proline metabolism. It is converted to proline by pyrroline-5-carboxylate reductase, which uses NAD(P)H as a cofactor. Proline, in turn, plays a critical role in maintaining cellular redox balance, protein synthesis, and stress responses. The regulation of proline levels by pyrroline-5-carboxylate (sodium) impacts various cellular pathways, including those involved in cell growth, apoptosis, and oxidative stress .

Comparison with Similar Compounds

Uniqueness: Pyrroline-5-carboxylate (sodium) is unique due to its dual role as both a precursor and an intermediate in proline metabolism. Its ability to undergo various chemical reactions and its involvement in critical cellular processes make it a compound of significant interest in both basic and applied research .

Properties

Molecular Formula

C5H6NNaO2

Molecular Weight

135.10 g/mol

IUPAC Name

sodium;3,4-dihydro-2H-pyrrole-5-carboxylate

InChI

InChI=1S/C5H7NO2.Na/c7-5(8)4-2-1-3-6-4;/h1-3H2,(H,7,8);/q;+1/p-1

InChI Key

QKIMVEBDSSQQKE-UHFFFAOYSA-M

Canonical SMILES

C1CC(=NC1)C(=O)[O-].[Na+]

Origin of Product

United States

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